2-[3-(Trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property can lead to increased binding affinity and selectivity towards its targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Cinacalcet: A calcimimetic agent used to treat hyperparathyroidism, also containing a trifluoromethyl group.
Uniqueness: 2-[3-(Trifluoromethyl)phenyl]propan-1-amine stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,6,14H2,1H3 |
InChI Key |
LZHPSFNIFXANNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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